{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-6-8-14(9-7-13)22-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLKRQNIMOZPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(4-Methoxyphenoxy)ethyl Halide
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Reagents : 4-Methoxyphenol reacts with 1,2-dibromoethane or 2-chloroethyl ether in the presence of a base (e.g., K₂CO₃).
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Conditions : Conducted in polar aprotic solvents like acetonitrile at 60–80°C for 6–12 hours.
Step 2: N-Alkylation of Benzimidazole
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The benzimidazole intermediate is treated with 2-(4-methoxyphenoxy)ethyl bromide in dimethylformamide (DMF) using NaH as a base.
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Yield Optimization : Excess alkylating agent (1.5–2.0 equivalents) and prolonged reaction times (24–48 hours) improve yields to >75%.
Hydroxymethyl Group Introduction
The 2-hydroxymethyl substituent is introduced via reduction of a ketone precursor . For example:
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Starting Material : {1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ketone.
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Reduction Agent : Sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF) at 0–25°C.
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Reaction Monitoring : Thin-layer chromatography (TLC) confirms complete reduction within 2–4 hours.
Alternative routes involve formylation followed by reduction :
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Vilsmeier-Haack formylation at the 2-position using POCl₃ and DMF.
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Subsequent reduction with LiAlH₄ yields the hydroxymethyl group.
Purification and Polymorphic Control
Purification strategies are critical for achieving high polymorphic purity:
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Recrystallization : Methanol, dichloromethane, or cyclohexane systems are used to isolate crystalline forms.
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Seeding Techniques : Adding crystalline seeds during anti-solvent precipitation (e.g., methyl tert-butyl ether) ensures consistent crystal morphology.
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Spray Drying : For amorphous forms, spray drying dichloromethane-methanol solutions produces uniform particles with enhanced bioavailability.
Table 1: Comparative Analysis of Purification Methods
| Method | Solvent System | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Recrystallization | Methanol/Cyclohexane | 25–30 | 98.5 | 82 |
| Anti-Solvent Seeding | Dichloromethane/MTBE | -5 to -10 | 99.2 | 78 |
| Spray Drying | Dichloromethane/MeOH | 40–60 | 97.8 | 85 |
Analytical Characterization
Validating the compound’s identity and purity involves:
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Spectroscopy :
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Chromatography : HPLC with C18 columns (90:10 acetonitrile/water) confirms purity >98%.
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Thermal Analysis : Differential scanning calorimetry (DSC) shows a melting endotherm at 210–215°C.
Scale-Up Considerations
Industrial-scale production requires addressing:
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Solvent Recovery : Dichloromethane and methanol are recycled via distillation to reduce costs.
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Process Safety : Exothermic reactions (e.g., NaBH₄ reductions) necessitate controlled addition rates and cooling.
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Regulatory Compliance : Residual solvents must meet ICH Q3C guidelines, verified by gas chromatography.
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at both benzimidazole nitrogens is minimized using bulky bases (e.g., DBU).
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Hydrolysis of Methanol Group : Lyophilization or storage under nitrogen prevents oxidation.
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Polymorphic Transitions : Strict temperature control (-10°C) during crystallization avoids form conversion .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi. For instance, derivatives of benzimidazole have been evaluated for their activity against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that suggest potent antimicrobial effects .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, such as HCT116 colorectal carcinoma cells . The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer progression.
Case Studies
Several case studies highlight the applications of benzimidazole derivatives in drug development:
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Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that compounds with methoxy and phenoxy substituents exhibited enhanced activity against resistant strains of bacteria. This suggests that this compound could be developed into a novel antimicrobial agent . -
Anticancer Research
In another study focused on anticancer activity, compounds structurally related to this compound were shown to significantly reduce cell viability in cancer models. The results indicated that these compounds could serve as lead candidates for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial effects. The compound’s methoxyphenoxy group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)ethylamine
- 2-(4-methoxyphenoxy)ethanol
- 1-(4-methoxyphenoxy)ethylbenzimidazole
Uniqueness
{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol stands out due to its unique combination of a benzimidazole core and a methanol group linked through a 2-(4-methoxyphenoxy)ethyl chain. This structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs .
Biological Activity
The compound {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 300.35 g/mol. The compound features a benzimidazole core, which is often linked to various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | 1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol |
The biological activity of benzimidazole derivatives often involves their interaction with specific enzymes or receptors in the body. For instance, studies suggest that compounds with a benzimidazole core can act as enzyme inhibitors or modulators of cellular signaling pathways. The precise mechanism for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit xanthine oxidase, which is critical in purine metabolism and implicated in conditions such as gout and hyperuricemia .
- Antimicrobial Activity : Benzimidazole derivatives have demonstrated activity against various pathogens, suggesting potential use in treating infections .
Anticancer Properties
Recent studies have indicated that certain benzimidazole derivatives exhibit significant anticancer activity. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines.
- Case Study : A study assessed the cytotoxicity of various benzimidazole derivatives on leukemia cell lines, reporting IC50 values in the nanomolar range for some compounds . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been well-documented. Research indicates that modifications to the benzimidazole structure can enhance antibacterial and antifungal activities.
- Research Findings : A series of studies reported that similar compounds exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 10 µg/mL .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with other known benzimidazole derivatives.
Q & A
What are the established methods for synthesizing and purifying this benzimidazole derivative?
Answer:
The compound is typically synthesized via condensation reactions. For example, a two-step process involves:
- Step 1 : Reacting o-phenylenediamine with acetyl chloride under reflux in dichloromethane to form a benzimidazole intermediate (e.g., 1-(1H-benzimidazol-2-yl)ethanone) .
- Step 2 : Introducing the 4-methoxyphenoxyethyl group through nucleophilic substitution or coupling reactions.
Purification involves recrystallization using mixed solvents (e.g., methanol/dichloromethane, 7:3 v/v) to yield single crystals suitable for X-ray diffraction . Key parameters include controlling reaction temperature (e.g., ice-water bath for 2 hours post-reaction) and using anhydrous magnesium sulfate for drying .
How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Answer:
Crystallographic refinement using SHELXL (via SHELXTL suite) is critical for resolving:
- Disordered solvent molecules : Methanol solvent disorder is modeled using the SUMP command with refined occupancies (e.g., 0.506, 0.373, 0.249) .
- Twinning : Merohedral twinning is addressed with the BASF parameter (e.g., twin ratio 0.917:0.083) .
- Hydrogen bonding : Intermolecular O–H⋯O/N and C–H⋯O interactions stabilize the crystal lattice. Dihedral angles between benzimidazole and aromatic rings (80.53–82.76°) are calculated to validate planarity .
How do researchers reconcile contradictions in crystallographic data, such as twinning or disorder?
Answer:
Advanced strategies include:
- Twin refinement : Applying the HKLF5 format in SHELXL to handle overlapping reflections .
- Validation metrics : Monitoring R factors (e.g., R₁ < 0.05) and residual electron density (Δρ < 0.28 eÅ⁻³) .
- Cross-validation : Comparing crystallographic data with spectroscopic results (e.g., NMR for proton environments, IR for functional groups) to confirm bond assignments .
What methodological approaches are used to explore the biological activity of this compound?
Answer:
While direct data on this compound is limited, analogous benzimidazole derivatives are studied via:
- In vitro assays : Anti-inflammatory activity is tested using COX-2 inhibition models .
- Structure-activity relationships (SAR) : Modifying substituents (e.g., methoxy groups) to assess impact on bioactivity .
- Molecular docking : Computational modeling predicts interactions with targets like kinases or GPCRs .
Which analytical techniques are essential for characterizing this compound beyond crystallography?
Answer:
- NMR : ¹H/¹³C NMR confirms proton environments (e.g., methoxy singlet at ~3.8 ppm) and carbon backbone .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 412.53 for C₂₂H₂₀N₂O₄) .
- Thermal analysis : TGA/DSC assesses stability (e.g., decomposition >240°C) .
What environmental considerations are relevant to the synthesis and disposal of this compound?
Answer:
- Ecotoxicology : Study biodegradation pathways (e.g., photolysis in aqueous media) and acute toxicity using Daphnia magna assays .
- Green chemistry : Replace dichloromethane with biodegradable solvents (e.g., ethyl acetate) and optimize atom economy in synthesis .
How can computational modeling enhance understanding of this compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
